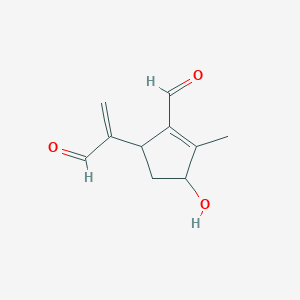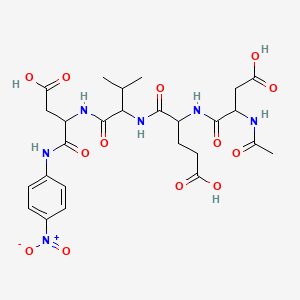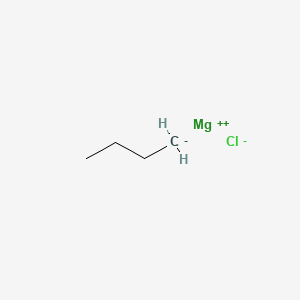
Magnesium;butane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. It is commonly used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the chemical formula CH₃(CH₂)₃MgCl and is typically available as a solution in diethyl ether or tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylmagnesium chloride is prepared by reacting butyl chloride with magnesium turnings in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
CH3(CH2)3Cl+Mg→CH3(CH2)3MgCl
Industrial Production Methods: In industrial settings, the preparation of butylmagnesium chloride involves large-scale reactors where butyl chloride and magnesium are combined under controlled conditions. The reaction is typically carried out in a solvent such as diethyl ether or tetrahydrofuran to stabilize the Grignard reagent and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Butylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of an acid to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Scientific Research Applications
Butylmagnesium chloride is widely used in scientific research and industrial applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of butylmagnesium chloride involves the nucleophilic addition of the butyl group to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks the electrophilic center. This results in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Phenylmagnesium chloride
Comparison: Butylmagnesium chloride is unique due to its longer carbon chain, which provides different steric and electronic properties compared to shorter-chain Grignard reagents like methylmagnesium chloride and ethylmagnesium chloride. This makes it suitable for specific synthetic applications where the bulkier butyl group is advantageous.
Properties
IUPAC Name |
magnesium;butane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
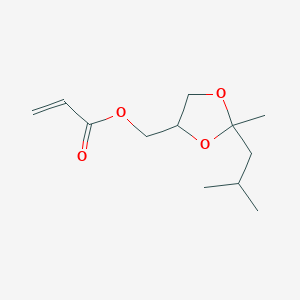
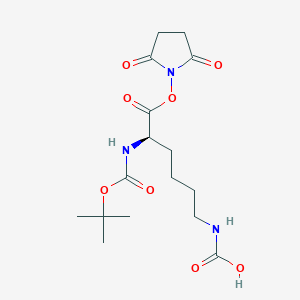
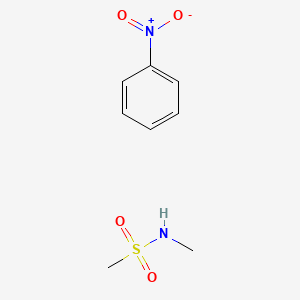

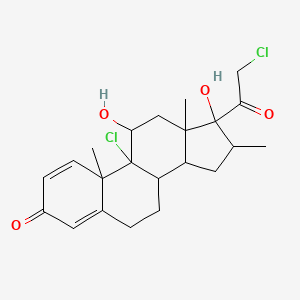
![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)
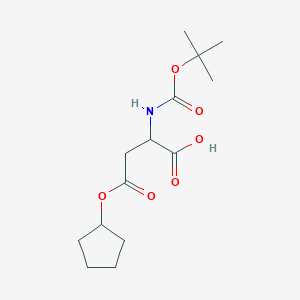
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid](/img/structure/B13398074.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)
